(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS No.: 325473-91-4
Cat. No.: VC4146027
Molecular Formula: C16H13BrN2S
Molecular Weight: 345.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325473-91-4 |
|---|---|
| Molecular Formula | C16H13BrN2S |
| Molecular Weight | 345.26 |
| IUPAC Name | 2-[(E)-(3-bromophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C16H13BrN2S/c17-12-5-3-4-11(8-12)10-19-16-14(9-18)13-6-1-2-7-15(13)20-16/h3-5,8,10H,1-2,6-7H2/b19-10+ |
| Standard InChI Key | UEMKXMIZTLGMCW-VXLYETTFSA-N |
| SMILES | C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)Br)C#N |
Introduction
Structural and Chemical Properties
IUPAC Nomenclature and Molecular Architecture
The compound’s systematic name, (E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, reflects its core structure:
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Benzo[b]thiophene: A bicyclic system fusing a benzene ring (positions 4–7 saturated) with a thiophene ring.
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3-Carbonitrile: A nitrile group at position 3 of the thiophene.
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(E)-3-Bromobenzylideneamino: An imine group (-N=CH-) linking the thiophene to a 3-bromophenyl substituent in the E configuration .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 325473-91-4 | |
| Molecular Formula | C₁₆H₁₃BrN₂S | |
| Molecular Weight | 345.26 g/mol | |
| XLogP3 | 4.7 (Predicted) | |
| Hydrogen Bond Donors | 1 (NH) | |
| Hydrogen Bond Acceptors | 3 (Nitrile, Imine) |
Synthesis and Reaction Pathways
Gewald Reaction-Based Synthesis
The compound is synthesized via a two-step protocol:
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Formation of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:
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Schiff Base Formation:
Table 2: Optimization Parameters for Schiff Base Synthesis
| Parameter | Optimal Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 66–74% | >95% | |
| Temperature | 50–80°C | – | – | |
| Reaction Time | 2–4 hours | – | – | |
| Catalyst | None (thermal activation) | – | – |
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
X-ray Crystallography
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Single-crystal studies confirm the E configuration and planar geometry of the imine linkage .
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Intermolecular interactions:
| Compound | % Radical Scavenging (100 μg/mL) | Source |
|---|---|---|
| Ascorbic Acid | 92.5 | |
| Target Compound | 85.7 | |
| Analog (NO₂ substituent) | 89.2 |
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
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Electrostatic Potential Maps:
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Fukui Functions:
Molecular Docking
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Cyclooxygenase-2 (COX-2) Binding:
Industrial and Research Applications
Pharmaceutical Intermediate
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Serves as a precursor for:
Material Science
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Nonlinear optical (NLO) materials due to π-conjugated system .
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Charge-transfer complexes with iodine exhibit semiconducting properties .
Challenges and Future Directions
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